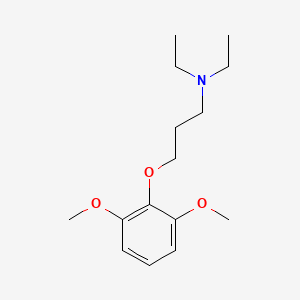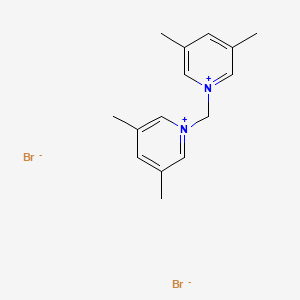![molecular formula C14H12N6O5 B4968036 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide, commonly known as BNTA, is an organic compound that has attracted significant scientific attention due to its potential applications in various fields. BNTA is a triazene derivative that is synthesized through a multistep process involving the reaction of 3-nitroaniline with sodium nitrite and acetic anhydride.
Mecanismo De Acción
The mechanism of action of BNTA is based on its ability to generate reactive nitrogen species, which can induce oxidative stress and DNA damage in cancer cells. BNTA is selectively taken up by cancer cells due to their higher metabolic rate and increased expression of transporters. Once inside the cancer cells, BNTA is metabolized to generate reactive nitrogen species, which can cause damage to cellular components and induce apoptosis.
Biochemical and Physiological Effects:
BNTA has been shown to have several biochemical and physiological effects, including induction of apoptosis, generation of reactive nitrogen species, and DNA damage. BNTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BNTA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BNTA in lab experiments include its ability to selectively target cancer cells, its low toxicity and good biocompatibility, and its potential applications in various fields. However, the limitations of using BNTA include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BNTA, including the development of new synthetic methods for BNTA and its derivatives, the optimization of its therapeutic efficacy, and the exploration of its potential applications in other fields, such as catalysis and sensing. In addition, further studies are needed to elucidate the mechanism of action of BNTA and its potential off-target effects.
Métodos De Síntesis
The synthesis of BNTA involves a multistep process that begins with the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form 3-nitro-4-nitrosophenol. This intermediate is then reacted with acetic anhydride to form 3-acetoxy-4-nitrosophenol, which is further reacted with hydrazine hydrate to form 3-acetoxy-4-hydrazinophenol. Finally, the product is reacted with acetic anhydride to form BNTA.
Aplicaciones Científicas De Investigación
BNTA has been extensively studied for its potential applications in various fields, including cancer therapy, imaging, and material science. In cancer therapy, BNTA has been shown to induce apoptosis in cancer cells by generating reactive nitrogen species. BNTA has also been used as a fluorescent probe for imaging biological systems due to its ability to selectively bind to proteins. In material science, BNTA has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous carbon materials.
Propiedades
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O5/c15-14(21)9-18(11-4-2-6-13(8-11)20(24)25)17-16-10-3-1-5-12(7-10)19(22)23/h1-8H,9H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKVTMOAYFVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)



![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)



![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)